REACTION_CXSMILES
|
C[N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[CH:10][CH:11]=[C:12]3[C:17]=2[N:16]=[CH:15][C:14]([S:18]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=[O:20])=[O:19])=[CH:13]3)[CH2:4][CH2:3]1.[Cl:27]C(OC(Cl)C)=O.C(N(CC)C(C)C)(C)C>ClCCCl>[ClH:27].[C:21]1([S:18]([C:14]2[CH:15]=[N:16][C:17]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][C:8]=3[N:5]2[CH2:6][CH2:7][NH:2][CH2:3][CH2:4]2)(=[O:20])=[O:19])[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:4.5|
|
Name
|
|
Quantity
|
0.148 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.093 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
0.148 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred with diethyl ether (5 ml)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.25 h under argon
|
Duration
|
1.25 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by chromatography over silica gel eluting with a gradient of methanol/dichloromethane, pooling fractions which
|
Type
|
DISSOLUTION
|
Details
|
The purified material was redissolved in methanol (15 ml)
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 1 h under argon
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a solid which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)S(=O)(=O)C=1C=NC2=C(C=CC=C2C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.21 mmol | |
AMOUNT: MASS | 0.08 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |